molecular formula C22H17NO5S B280686 N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

Cat. No.: B280686
M. Wt: 407.4 g/mol
InChI Key: LVKCKEVJQWQYRD-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to an anthracene core, which is further substituted with a methoxy and methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves multiple steps, starting with the preparation of the anthracene core. One common method involves the sulfonation of anthracene to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halides, nitro groups, or alkyl chains .

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the anthracene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-5-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its combination of an anthracene core with a sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or advanced materials .

Properties

Molecular Formula

C22H17NO5S

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide

InChI

InChI=1S/C22H17NO5S/c1-13-10-11-18(28-2)17(12-13)23-29(26,27)19-9-5-8-16-20(19)22(25)15-7-4-3-6-14(15)21(16)24/h3-12,23H,1-2H3

InChI Key

LVKCKEVJQWQYRD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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